molecular formula C7H12ClNO3 B2750038 RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE CAS No. 2137432-91-6

RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE

Cat. No.: B2750038
CAS No.: 2137432-91-6
M. Wt: 193.63 g/mol
InChI Key: TTWWPEFTTXFCCU-PATRPMPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RAC-(3aR,6aR)-Hexahydro-2H-Furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring fused furo-pyrrolidine and carboxylic acid moieties. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in drug discovery targeting neurological or metabolic pathways. The stereochemistry (3aR,6aR) is critical for its biological activity, as small changes in configuration can alter receptor binding or enzymatic interactions .

Properties

CAS No.

2137432-91-6

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO3.ClH/c9-7(10)5-3-6-4(8-5)1-2-11-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5?,6-;/m1./s1

InChI Key

TTWWPEFTTXFCCU-PATRPMPQSA-N

SMILES

C1COC2C1NC(C2)C(=O)O.Cl

Isomeric SMILES

C1CO[C@H]2[C@@H]1NC(C2)C(=O)O.Cl

Canonical SMILES

C1COC2C1NC(C2)C(=O)O.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Pyrrole Ring: This involves the use of amines and aldehydes or ketones under acidic or basic conditions.

    Fusion of Rings: The furan and pyrrole rings are fused together through a series of condensation reactions.

    Introduction of the Carboxylic Acid Group: This is typically done through oxidation reactions.

    Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Catalysts: To speed up the reactions and increase yield.

    Purification Steps: Such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Various substituents can be introduced into the furan or pyrrole rings through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Such as carboxylates or esters.

    Reduced Derivatives: Such as alcohols or amines.

    Substituted Derivatives: Such as halogenated or alkylated compounds.

Scientific Research Applications

Synthesis and Preparation

The synthesis of RAC-(3AR,6AR)-Hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid hydrochloride involves several key steps:

  • Formation of the Furan Ring : Cyclization reactions using appropriate precursors.
  • Formation of the Pyrrole Ring : Utilizing amines and aldehydes or ketones under acidic or basic conditions.
  • Fusion of Rings : Condensation reactions to combine the furan and pyrrole structures.
  • Introduction of the Carboxylic Acid Group : Typically achieved through oxidation reactions.
  • Formation of the Hydrochloride Salt : Treating the compound with hydrochloric acid to enhance solubility.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique fused ring structure allows for the development of more complex molecules used in various chemical reactions.

Biology

Research indicates potential biological activities of this compound:

  • Antimicrobial Properties : Studies have shown that derivatives exhibit significant antibacterial activity against pathogens like Escherichia coli and Micrococcus luteus.
CompoundMIC on E. coli (mM)MIC on M. luteus (mM)Notable Features
5c<0.1>20.48Bulky lipophilic substituent enhancing membrane penetration
6a>20>20Hydrogen bond donor functionality

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases due to its interaction with specific molecular targets:

  • Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to cell surface receptors could influence signaling pathways.
  • Genetic Material Interaction : Possible interactions with DNA or RNA may affect gene expression and protein synthesis.

Antimicrobial Evaluation

Recent studies have highlighted the antibacterial properties of derivatives related to RAC-(3AR,6AR)-Hexahydro-2H-furo[3,2-B]pyrrole:

  • A study evaluated various furo[3,2-b]pyrrole derivatives for their antibacterial activity against Escherichia coli and Micrococcus luteus, demonstrating significant effects with minimum inhibitory concentration values in the micromolar range.

Mechanistic Insights

Further research is needed to elucidate the precise mechanisms by which RAC-(3AR,6AR)-Hexahydro-2H-furo[3,2-B]pyrrole exerts its biological effects. Understanding these mechanisms will be crucial for developing new therapeutic agents based on this compound.

Mechanism of Action

The mechanism of action of RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets in the body. These targets may include:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering or blocking signaling pathways.

    DNA/RNA: It may interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound is distinguished from analogous bicyclic carboxylic acids by its furo-pyrrolidine backbone . For example:

  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (e.g., compounds 10a–c in ) feature a pyrrolo-pyridine core instead of furo-pyrrolidine. This difference impacts electronic distribution and hydrogen-bonding capacity, which are crucial for interactions with biological targets .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to free carboxylic acids like 10a–c, which may require basic buffers for dissolution .
  • Bioactivity : While activity data for the target compound is absent in the evidence, pyrrolo-pyridine analogs (e.g., 10b) with electron-withdrawing substituents (Cl) are associated with enhanced binding to kinase targets due to increased electrophilicity .

Notes

Data Limitations : The absence of direct pharmacological or solubility data for the target compound underscores reliance on analogous systems for extrapolation.

Future Directions : Head-to-head comparisons with pyrrolo-pyridines and salt-free analogs are essential to validate its advantages.

Biological Activity

RAC-(3AR,6AR)-Hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure combines furan and pyrrole rings, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H12ClNO3
  • Molecular Weight : 193.63 g/mol
  • CAS Number : 2137432-91-6
  • IUPAC Name : (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to cell surface receptors, influencing signaling pathways.
  • Genetic Material Interaction : There is potential for interaction with DNA or RNA, affecting gene expression and protein synthesis.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to RAC-(3AR,6AR)-Hexahydro-2H-furo[3,2-B]pyrrole. For instance:

  • Study Findings : A study evaluated various furo[3,2-b]pyrrole derivatives for their antibacterial activity against Escherichia coli and Micrococcus luteus. The results indicated that certain derivatives exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values in the micromolar range .
CompoundMIC on E. coli (mM)MIC on M. luteus (mM)Notable Features
5c<0.1>20.48Bulky lipophilic substituent enhancing membrane penetration
6a>20>20Hydrogen bond donor functionality

Case Studies

  • Antimicrobial Evaluation :
    • Researchers synthesized several furo[3,2-b]pyrrole derivatives and assessed their antibacterial activity. Compound 5c demonstrated promising results due to its structural features that enhance interaction with bacterial membranes .
  • Mechanistic Insights :
    • The interaction of these compounds with bacterial enzymes was studied to understand the mechanism behind their antimicrobial action. It was suggested that the presence of functional groups capable of forming hydrogen bonds is crucial for their effectiveness .

Therapeutic Potential

Given its biological activities, this compound and its derivatives could serve as lead compounds for developing new antibacterial agents. The unique structural characteristics allow for modifications that can enhance activity and reduce toxicity.

Q & A

Basic Question: How can researchers optimize the synthesis of rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride to achieve high purity?

Methodological Answer:
Synthetic optimization requires careful control of reaction conditions. For example, highlights the importance of using chiral auxiliaries or enantioselective catalysts to minimize racemization during cyclization steps. Purity can be enhanced via recrystallization in polar aprotic solvents (e.g., acetonitrile) or gradient HPLC purification with C18 columns. Analytical validation using 1H^1H-NMR (to confirm stereochemistry) and LC-MS (to detect impurities <0.5%) is critical .

Basic Question: What analytical methods are recommended to confirm the stereochemical integrity and enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers. Retention time discrepancies >0.5 min indicate enantiomeric excess (ee) >98% .
  • X-ray Crystallography : Resolve crystal structures to confirm the 3aR,6aR configuration, as demonstrated in for analogous octahydro compounds .
  • Optical Rotation : Compare observed [α]D20[α]_D^{20} values with literature data (e.g., +15° to +25° in methanol) .

Advanced Question: How does stereochemical configuration (3aR,6aR vs. 3aS,6aS) influence biological activity in preclinical models?

Methodological Answer:
Stereochemistry directly impacts receptor binding. For example, shows that rel-(3aR,6aS)-octahydrocyclopenta[c]pyrrole derivatives exhibit 10-fold higher affinity for GABAA_A receptors compared to their enantiomers. To evaluate this:

Perform molecular docking simulations (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures.

Validate via competitive binding assays (e.g., 3H^3H-muscimol displacement) in rat brain homogenates.

Compare pharmacokinetic profiles (e.g., AUC024h_{0-24h}) in murine models .

Basic Question: Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR : Assign peaks for the furopyrrolidine ring (e.g., δ 3.8–4.2 ppm for fused furan protons) and carboxylic acid (δ 170–175 ppm in 13C^{13}C) .
  • IR Spectroscopy : Confirm the hydrochloride salt via N–H stretches at 2500–3000 cm1^{-1} and C=O at 1680–1720 cm1^{-1} .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C8_8H14_{14}ClNO3_3) with <2 ppm error .

Advanced Question: How can computational modeling predict the conformational stability of the furopyrrolidine ring system?

Methodological Answer:

  • Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-31G(d) to calculate energy minima for chair vs. boat conformations.
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., water, DMSO) for 50 ns to assess ring puckering dynamics.
  • QM/MM Hybrid Models : Predict strain energy (<5 kcal/mol for stable conformers) .

Advanced Question: How should researchers address discrepancies in reported synthetic yields (e.g., 39% vs. 95%) for analogous compounds?

Methodological Answer:
Yield variations often arise from reaction kinetics or purification methods. For example:

Factor Low Yield (39%) High Yield (95%)
Catalyst None (thermal cyclization)Pd/C (hydrogenation)
Temperature 25°C (slow kinetics)80°C (accelerated ring closure)
Workup Filtration onlyColumn chromatography
Refer to and for protocol optimization .

Advanced Question: What strategies improve metabolic stability of this compound in in vitro hepatic microsomal assays?

Methodological Answer:

  • Deuterium Incorporation : Replace labile hydrogens (e.g., α to carbonyl) with deuterium to reduce CYP450-mediated oxidation.
  • Prodrug Design : Mask the carboxylic acid as an ethyl ester (t1/2_{1/2} increased from 1.2 to 6.7 hours in human microsomes) .
  • Co-administration : Use CYP3A4 inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways .

Advanced Question: How does the compound’s solid-state conformation differ from its solution-phase structure?

Methodological Answer:

  • Single-Crystal XRD : Reveals a planar furopyrrolidine ring (torsion angle <5°) in the solid state.
  • NOESY NMR : In DMSO-d6_6, the ring adopts a twisted boat conformation (NOE cross-peaks between H3a and H6a).
  • Variable-Temperature NMR : At −80°C, restricted rotation confirms dynamic equilibrium between conformers .

Basic Question: What storage conditions prevent degradation of this hydrochloride salt?

Methodological Answer:

  • Temperature : Store at −20°C in sealed, argon-flushed vials to avoid hygroscopic degradation.
  • Solvent Compatibility : Use anhydrous DMSO for stock solutions (stable for 6 months at −80°C).
  • pH Monitoring : Maintain pH <3 in aqueous buffers to prevent free base precipitation .

Advanced Question: What is the compound’s role in multicomponent reactions for generating polycyclic pharmacophores?

Methodological Answer:
The carboxylic acid acts as a bifunctional building block:

Ugi Reaction : React with aldehydes, amines, and isocyanides to form tetracyclic pyrrolidine-furan hybrids (e.g., 71% yield in ).

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamines generates triazole-linked analogs.

Photoredox Catalysis : Visible-light-mediated decarboxylative coupling with aryl halides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.